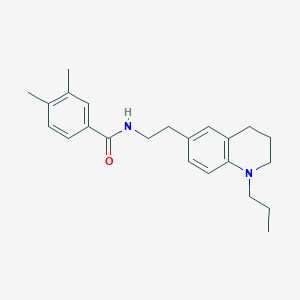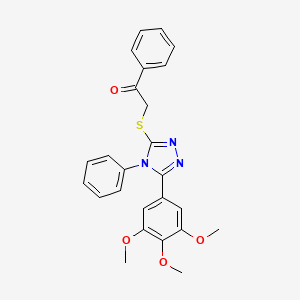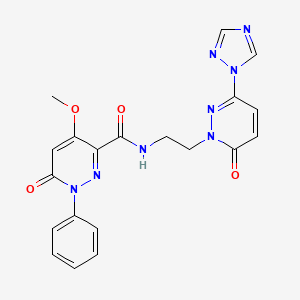![molecular formula C16H14N2O2 B2908550 2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole CAS No. 723325-25-5](/img/structure/B2908550.png)
2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole, also known as MPPO, is a chemical compound that belongs to the oxadiazole family. MPPO has gained significant attention in scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of 2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole is not fully understood. However, studies have suggested that 2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole acts as a hole transport material in organic electronic devices. In addition, 2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole has been found to exhibit excellent thermal stability and can withstand high temperatures, making it an ideal material for use in high-temperature applications.
Biochemical and Physiological Effects
Due to its potential applications in organic electronics, 2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole has not been extensively studied for its biochemical and physiological effects. However, studies have suggested that 2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole is relatively non-toxic and does not exhibit any significant cytotoxicity.
実験室実験の利点と制限
One of the significant advantages of 2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole is its ease of synthesis, which makes it an ideal material for use in laboratory experiments. In addition, 2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole exhibits excellent charge transport properties and thermal stability, making it an ideal material for use in high-temperature applications.
However, one of the limitations of 2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole is its relatively low solubility in common organic solvents. This can make it challenging to work with in some laboratory settings.
将来の方向性
There are several future directions for research on 2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole. One of the most significant areas of research is in the development of new organic electronic devices using 2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole as a hole transport material. In addition, further studies are needed to fully understand the mechanism of action of 2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole and its potential applications in other scientific fields.
Conclusion
In conclusion, 2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole is a unique and promising chemical compound that has gained significant attention in scientific research. Its ease of synthesis, excellent charge transport properties, and thermal stability make it an ideal material for use in organic electronic devices. Further research is needed to fully understand the potential applications of 2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole and its mechanism of action.
合成法
The synthesis of 2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole involves the reaction of 4-methylphenol, phenylhydrazine, and chloroacetic acid in the presence of a catalyst. The resulting product is then treated with sodium hydroxide to form 2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole. The synthesis of 2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of 2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole is in the field of organic electronics. 2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole has been found to exhibit excellent charge transport properties, making it an ideal material for use in organic electronic devices such as organic field-effect transistors and organic photovoltaic cells.
特性
IUPAC Name |
2-[(4-methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-12-7-9-14(10-8-12)19-11-15-17-18-16(20-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMXNKNPBDJMDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NN=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[3-(1H-pyrazol-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B2908472.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2908473.png)
![3-[2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B2908474.png)
![[3-(Methoxymethyl)-1,2-oxazol-4-yl]methanamine](/img/structure/B2908475.png)


![6-Fluoropyrazolo[1,5-A]pyrimidine](/img/structure/B2908482.png)

![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2908485.png)

![9-(benzo[d][1,3]dioxol-5-yl)-2-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2908487.png)
![2-{8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B2908489.png)